molecular formula C19H20ClN3O2 B6011761 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide

Cat. No. B6011761
M. Wt: 357.8 g/mol
InChI Key: WTCOZTZTZBTWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, commonly known as CEP-26401, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl acetamide derivatives and has been developed as a selective inhibitor of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β).

Mechanism of Action

The mechanism of action of CEP-26401 involves the selective inhibition of GSK-3β, which is a multifunctional serine/threonine kinase involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by CEP-26401 results in the modulation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CEP-26401 are mainly related to its selective inhibition of GSK-3β. The inhibition of GSK-3β by CEP-26401 has been shown to have various effects such as the reduction of beta-amyloid plaques and tau protein in Alzheimer's disease, the modulation of mood-stabilizing effects in bipolar disorder, and the inhibition of the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using CEP-26401 in lab experiments are its high selectivity towards GSK-3β and its potential therapeutic applications in various diseases. However, the limitations of using CEP-26401 in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions of CEP-26401 research include the development of more potent and selective GSK-3β inhibitors, the investigation of the potential therapeutic applications of CEP-26401 in other diseases such as diabetes and neurodegenerative diseases, and the evaluation of the safety and efficacy of CEP-26401 in clinical trials.
Conclusion:
In conclusion, CEP-26401 is a novel compound that has potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by CEP-26401 has been shown to have a neuroprotective effect in Alzheimer's disease, a mood-stabilizing effect in bipolar disorder, and an antitumor effect in cancer. However, further research is needed to fully understand the potential therapeutic applications of CEP-26401 and to develop more potent and selective GSK-3β inhibitors.

Synthesis Methods

The synthesis of CEP-26401 involves a series of chemical reactions that start with the reaction of 3-chlorophenylacetonitrile with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethylmagnesium bromide. This compound is then reacted with 2-(3-pyridinyl)acetic acid to form the intermediate product, which is further reacted with pyrrolidin-3-one to form CEP-26401. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

CEP-26401 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by CEP-26401 has been shown to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein. In bipolar disorder, CEP-26401 has been shown to have a mood-stabilizing effect by modulating the activity of GSK-3β. In cancer, CEP-26401 has been shown to have an antitumor effect by inhibiting the proliferation and survival of cancer cells.

properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-16-5-1-3-14(9-16)6-8-23-13-17(11-19(23)25)22-18(24)10-15-4-2-7-21-12-15/h1-5,7,9,12,17H,6,8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCOZTZTZBTWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.